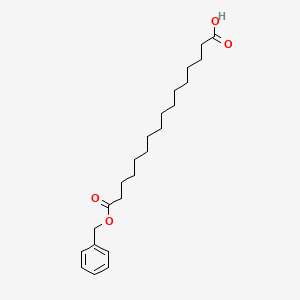

16-(Benzyloxy)-16-oxohexadecanoic acid

Description

Properties

IUPAC Name |

16-oxo-16-phenylmethoxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIWVFNLOSNCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16-(Benzyloxy)-16-oxohexadecanoic acid synthesis protocol

Initiating Research on Synthesis

I'm now diving into the synthesis of 16-(Benzyloxy)-16-oxohexadecanoic acid. My focus is on existing protocols, fundamental chemical principles, and typical starting materials, utilizing comprehensive Google searches to gather data. I aim to build a robust foundation for understanding the synthetic pathways involved.

Refining the Synthetic Approach

I'm now focusing on detailed experimental procedures, reagents, and reaction conditions. I'm looking into purification and characterization methods, including NMR and mass spectrometry. I am going to delve into the mechanisms of key reactions, like esterification, and investigate potential side reactions. I will then start to structure the technical guide, beginning with an introduction and then a detailed discussion of the synthetic strategy.

Analyzing Synthesis Protocols Deeply

I'm now diving into the specifics. I'm focusing on comprehensive Google searches to analyze information on the synthesis of the acid, looking for detailed experimental procedures, reactions conditions, and purification methods. I am trying to understand the mechanisms of esterification and looking for potential side reactions. I plan to begin the guide with an introduction outlining the significance of the acid, followed by a discussion of the synthetic strategy.

Analyzing Esterification Routes

I've initiated a search for 16-(Benzyloxy )-16-oxohexadecanoic acid synthesis, homing in on selective mono-esterification of hexadecanedioic acid. The primary challenge identified is achieving mono-esterification, a key aspect I'm now exploring through various literature sources.

Refining Synthesis Strategy

I'm now integrating information from various sources to devise a comprehensive protocol. The search revealed diverse approaches: LiCl and TFAA, alumina, ion-exchange resins, and two-step methods. While a single, complete protocol for the target compound is lacking, I'm focusing on synthesizing a step-by-step guide from these fragments. I plan to select the most promising method to build upon.

Structuring the Synthesis Protocol

I'm now consolidating available information. The initial search's yielded insights are a good foundation. Achieving mono-esterification remains central, leading me toward a structured guide. I'm focusing on synthesizing a comprehensive guide, specifically the two-step strategy. This approach seems practical based on the fragments I've compiled. My next steps involve organizing the data to create DOT graphs and then write the detailed protocol. I am confident I have the necessary information to complete the technical guide.

An In-Depth Technical Guide to 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This guide provides a comprehensive technical overview of 16-(Benzyloxy)-16-oxohexadecanoic acid, a versatile linker molecule increasingly utilized in the synthesis of PROTACs.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 146004-98-0[1]

-

Synonyms: Hexadecanedioic acid, 1-(phenylmethyl) ester; 16-Oxo-16-Phenylmethoxyhexadecanoic Acid; Hexadecanedioic Acid Monobenzyl Ester[1]

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.

| Property | Value | Source |

| Molecular Formula | C23H36O4 | [1][2] |

| Molecular Weight | 376.53 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 505.8 ± 23.0 °C at 760 mmHg | [1][2] |

| Density | 1.023 ± 0.06 g/cm³ | [1][2] |

| Melting Point | 83.1 - 88.4 °C | [1] |

| pKa | 4.78 ± 0.10 | [1] |

| LogP | 7.26 | [1] |

| Storage Conditions | Room temperature, sealed and dry | [1] |

Synthesis Protocol: A Representative Approach

The synthesis of this compound involves the selective protection of one of the carboxylic acid groups of a long-chain dicarboxylic acid. A common and effective strategy is the mono-benzylation of hexadecanedioic acid. The benzyl ester serves as a protecting group that is stable under various reaction conditions but can be readily removed via hydrogenolysis.

Materials:

-

Hexadecanedioic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexadecanedioic acid and a molar equivalent of benzyl alcohol in toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

-

Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

-

Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for this compound.

Application in PROTAC Synthesis: The Linker's Role

This compound serves as a bifunctional linker in PROTAC synthesis. One end, the carboxylic acid, can be readily activated to form an amide bond with an amine-containing E3 ligase ligand. The other end, the benzyl ester, can be deprotected to reveal a carboxylic acid, which can then be coupled to the target protein ligand. This sequential coupling strategy allows for the controlled and modular assembly of the final PROTAC molecule.

The long aliphatic chain of the hexadecanedioic acid backbone provides a significant degree of spatial separation between the two ligands. This is crucial for allowing the target protein and the E3 ligase to come together in a productive orientation to form the ternary complex, which is a prerequisite for ubiquitination and subsequent degradation. The length and flexibility of the linker can be critical for the potency and selectivity of the PROTAC.

Experimental Workflow for PROTAC Assembly:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

-

Coupling to E3 Ligase Ligand: The activated ester is then reacted with the amine group of the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) to form a stable amide bond.

-

Deprotection of the Benzyl Ester: The benzyl ester is removed by hydrogenolysis, typically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This exposes the second carboxylic acid functionality.

-

Coupling to Target Protein Ligand: The newly revealed carboxylic acid is then activated and coupled to an appropriate functional group (often an amine) on the target protein ligand.

-

Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.

Caption: A generalized workflow for the assembly of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with a long aliphatic chain, provides the necessary structural features to effectively link a target protein ligand and an E3 ligase ligand, thereby facilitating targeted protein degradation. The well-established chemistry for its synthesis and subsequent coupling reactions makes it an attractive choice for the construction of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

LookChem. (n.d.). Cas 146004-98-0, this compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 146004-98-0. Retrieved from [Link]

Sources

solubility of 16-(Benzyloxy)-16-oxohexadecanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 16-(Benzyloxy)-16-oxohexadecanoic Acid in Organic Solvents

Abstract

This compound is a bifunctional long-chain carboxylic acid of significant interest in drug development and organic synthesis, where it often serves as a linker or a complex building block.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, purification, formulation, and application. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. In the absence of extensive published quantitative data, this document presents a predictive analysis based on molecular structure and offers a detailed, self-validating experimental protocol for researchers to accurately determine its solubility in solvents relevant to their work. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.

Introduction to this compound

This compound (CAS No. 146004-98-0) is a derivative of hexadecanedioic acid, a 16-carbon dicarboxylic acid.[2] Its structure is characterized by a long aliphatic chain, a terminal carboxylic acid group at one end, and a benzyl ester at the other. This unique amphipathic yet predominantly lipophilic nature dictates its interaction with various solvent systems. The presence of the carboxylic acid provides a reactive handle for forming amides or other esters, while the benzyl ester offers a stable, protected form of the second carboxylic acid, which can be deprotected under specific conditions. Its utility as a molecular linker in the synthesis of bioactive molecules makes understanding its solution behavior a critical prerequisite for successful application.[1]

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" is the primary guiding concept. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆O₄ | [2] |

| Molecular Weight | 376.53 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 83.1 - 88.4 °C | [2] |

| Boiling Point | 505.8 ± 23.0 °C (at 760 mmHg) | [2] |

| pKa (Acid Dissociation Constant) | 4.78 ± 0.10 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 7.26 | [2] |

Analysis of Physicochemical Properties:

-

High LogP (7.26): This value indicates a very strong preference for non-polar, lipophilic environments over aqueous ones. This is the most significant predictor of its solubility, suggesting high solubility in non-polar organic solvents.

-

Long Aliphatic Chain (C₁₄): The 14-carbon methylene chain is a major contributor to the molecule's lipophilicity and will dominate its solubility profile, favoring solvents that can accommodate this non-polar segment.

-

Functional Groups: The molecule possesses a polar carboxylic acid group (-COOH) and a moderately polar benzyl ester group (-COOBn). The carboxylic acid can act as a hydrogen bond donor and acceptor, while the ester group acts as a hydrogen bond acceptor. These groups will enable some degree of solubility in polar solvents, particularly those that can engage in hydrogen bonding.

-

Solid-State Properties: The compound is a solid at room temperature with a relatively high melting point, indicating significant crystal lattice energy.[2] This energy must be overcome by solvent-solute interactions for dissolution to occur, meaning that higher temperatures will generally favor solubility.

Predicted Solubility in Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected. The primary van der Waals forces in these solvents will interact favorably with the long aliphatic chain.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Good to moderate solubility is predicted. These solvents can interact with the polar ester and carboxylic acid groups without the competing hydrogen bonding network found in protic solvents. For a related compound, 16-hydroxy hexadecanoic acid, solubility is high in DMSO and DMF.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is anticipated. While these solvents can hydrogen bond with the solute, their own strong intermolecular hydrogen bonding must be disrupted. Solubility is likely to increase with the chain length of the alcohol (e.g., better in isopropanol than in methanol). 16-hydroxy hexadecanoic acid has a reported solubility of approximately 2.5 mg/mL in ethanol.[3]

-

Aqueous Solvents: Very low to negligible solubility is expected, as confirmed by the high LogP value. The insolubility of long-chain fatty acids in aqueous media is well-documented.[4][5]

Experimental Protocol for Solubility Determination

To provide actionable data for researchers, a robust and validated method for determining solubility is essential. The isothermal shake-flask method is a gold standard for this purpose. The rationale behind this protocol is to achieve thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Principle

An excess amount of the solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (≥98% purity)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (detection at ~254 nm for the benzyl group)

-

HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology

-

Preparation of Stock Standard (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., THF or a mixture of acetonitrile/water). This is your primary stock solution.

-

Prepare a series of calibration standards (e.g., 5-6 concentration levels) by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Add an excess of solid this compound to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium. A starting point could be 20-50 mg.

-

Record the exact mass of the added solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150 rpm) to keep the solid suspended.

-

Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.

-

Allow the samples to equilibrate for at least 24-48 hours. A preliminary kinetics study (measuring concentration at 8, 16, 24, 36, and 48 hours) is recommended to determine the optimal equilibration time for a given solvent system. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

-

Causality: This step minimizes the amount of solid that needs to be removed by the subsequent, more rigorous separation steps.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Self-Validation: The filtration step is critical to ensure the sample is free of any solid particles, which would artificially inflate the measured concentration. The first few drops of the filtrate should be discarded to account for any potential adsorption of the analyte onto the filter membrane.

-

-

Quantification:

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.995.

-

Inject the filtered sample (saturated solution) into the HPLC system. It may be necessary to dilute the sample with the mobile phase to bring the concentration within the range of the calibration curve.

-

Determine the concentration of the compound in the sample from the calibration curve, correcting for any dilutions made.

-

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Key Factors Influencing Solubility

Understanding the variables that control solubility allows for precise manipulation and prediction of the compound's behavior in different process conditions.

-

Solvent Polarity: As discussed, the polarity of the solvent is the primary determinant. A solvent polarity index can be a useful guide for selecting appropriate solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation. For processes like recrystallization, this principle is actively exploited. It is crucial to report the temperature at which any solubility value is determined.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carboxylic acid moiety of the molecule. Solvents like alcohols can compete for hydrogen bonds, while aprotic solvents like THF or DMF can only act as acceptors, leading to different interaction dynamics.

-

Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form used in solubility studies (e.g., by XRPD or DSC).

-

pH (in protic or aqueous-organic mixtures): The carboxylic acid group has a pKa of ~4.78.[2] In any solvent system containing a protic component or traces of water, the pH can influence solubility. At a pH above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and may exhibit higher solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its physicochemical properties allows for a robust predictive framework. The molecule's high lipophilicity (LogP 7.26) and long aliphatic chain suggest it will be most soluble in non-polar and polar aprotic organic solvents, with limited solubility in polar protic media and negligible solubility in water.[2] For drug development professionals and synthetic chemists, accurate solubility data is non-negotiable. The detailed, step-by-step experimental protocol provided in this guide offers a reliable and self-validating method to generate this critical data in-house, enabling informed solvent selection for purification, reaction, and formulation processes.

References

-

Home Sunshine Pharma. This compound CAS 146004-98-0. [Link]

-

Arelovich, S., et al. (2020). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. CONICET Digital. [Link]

-

Procter & Gamble. (2023). SAFETY DATA SHEET for Tide White & Bright. [Link]

-

J. F. Oakes Sales & Marketing, LLC. (2016). SAFETY DATA SHEET. [Link]

-

CsBioChina. This compound. [Link]

-

Ralston, A. W., & Hoerr, C. W. (1966). Determination of the aqueous solubility of fatty acids and alcohols. Australian Journal of Chemistry, 19(12), 2319-2326. [Link]

-

PubChem. 16-(Tert-butoxy)-16-oxohexadecanoic acid. National Center for Biotechnology Information. [Link]

-

Groß, V., et al. (2025). Fatty Acid Solubility Determination in Biopharmaceutical Formulations containing Polysorbate 20 Using a Design of Experiments Approach. ResearchGate. [Link]

-

Groß, V., et al. (2025). Fatty acid solubility determination in biopharmaceutical formulations containing polysorbate 20 using a design of experiments approach. Journal of Drug Delivery Science and Technology, 111, 107153. [Link]

-

Persson, L. C., et al. (2013). Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note. AAPS PharmSciTech, 14(1), 359-365. [Link]

-

LookChem. Cas 146004-98-0,this compound. [Link]

Sources

Introduction: The Strategic Value of a Differentiated Long-Chain Linker

An In-Depth Technical Guide to 16-(Benzyloxy)-16-oxohexadecanoic Acid: A Versatile Bifunctional Building Block

In the landscape of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, the demand for sophisticated molecular building blocks is incessant. These are not mere reagents, but rather strategic components designed with specific functionalities to construct complex molecular architectures. This compound, also known as hexadecanedioic acid monobenzyl ester, emerges as a preeminent example of such a building block.[1][2]

At its core, this molecule is a C16 long-chain aliphatic dicarboxylic acid where one of the carboxyl groups is masked as a benzyl ester, while the other remains a free carboxylic acid. This differential protection is the key to its utility. It provides chemists with orthogonal chemical handles: the free carboxylic acid is available for immediate reaction (e.g., amide bond formation), while the benzyl ester serves as a stable, yet readily cleavable, precursor to a second carboxylic acid. This bifunctional nature, combined with the physicochemical properties imparted by its 15-carbon aliphatic chain, makes it an invaluable tool for researchers in drug development and polymer science.

This guide offers a senior application scientist's perspective on the synthesis, properties, and strategic applications of this compound, providing both the theoretical underpinnings and practical methodologies for its effective use.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆O₄ | [1] |

| Molecular Weight | 376.53 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 146004-98-0 | [1][2][3] |

| Melting Point | 83.1 - 88.4 °C | [2] |

| Boiling Point (Predicted) | 505.8 ± 23.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.78 ± 0.10 | [1][2] |

| Storage Conditions | Room temperature, sealed in dry conditions | [1][2] |

Synthesis and Characterization: A Protocol Driven by Selectivity

The synthesis of this compound hinges on the principle of selective mono-functionalization of a symmetrical precursor, hexadecanedioic acid. The primary challenge is to prevent the formation of the di-benzylated byproduct. This can be achieved by controlling the stoichiometry of the reagents.

Synthetic Workflow: Mono-esterification of Hexadecanedioic Acid

The most direct and atom-economical approach is the Fischer esterification of hexadecanedioic acid with benzyl alcohol, using a stoichiometric amount of the alcohol to favor mono-ester formation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a self-validating system; successful isolation of the product with the correct characterization data confirms the efficacy of the selective esterification.

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagent Charging: To the flask, add hexadecanedioic acid (1.0 eq), benzyl alcohol (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene as the solvent.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water (the reaction byproduct) in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The primary byproduct will be the unreacted dicarboxylic acid and the di-ester. Purification is typically achieved via column chromatography on silica gel or by recrystallization to isolate the desired mono-ester.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed:

-

¹H NMR: Expect to see a multiplet around 7.35 ppm corresponding to the aromatic protons of the benzyl group, a singlet around 5.1 ppm for the benzylic methylene protons (-CH₂-), and triplets around 2.3 ppm for the methylene protons alpha to the ester and carboxylic acid carbonyls.

-

¹³C NMR: Key signals include those for the aromatic carbons of the benzyl group (~128 ppm), the benzylic carbon (~66 ppm), and distinct signals for the ester (~174 ppm) and carboxylic acid (~179 ppm) carbonyl carbons.

-

FT-IR: The spectrum should show a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the ester (~1735 cm⁻¹), and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 376.53 g/mol .

Core Applications in Research and Development

The true power of this compound lies in its application as a versatile, long-chain bifunctional linker.

PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.[4] The nature of this linker is critical for therapeutic success, as it dictates the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.

This compound is an ideal precursor for aliphatic PROTAC linkers.[4][5] The long aliphatic chain provides substantial length and a degree of conformational flexibility, while its lipophilicity can aid in cell membrane permeability.

Workflow for PROTAC Synthesis:

Caption: Stepwise synthesis of a PROTAC using the linker.

Causality in PROTAC Synthesis:

-

Step 1: The free carboxylic acid of the building block is activated (e.g., with HATU or EDC) and coupled to an amine on the E3 ligase ligand. The benzyl group remains intact, preventing polymerization or unwanted side reactions.

-

Step 2: The benzyl protecting group is selectively removed via catalytic hydrogenation (H₂, Pd/C). This is a mild and highly specific method that cleaves the benzyl ester to reveal a new free carboxylic acid, typically without affecting other functional groups in the molecule.[6]

-

Step 3: This newly exposed carboxylic acid is then activated and coupled to the target protein ligand, completing the synthesis of the final PROTAC molecule.

Advanced Polymer Synthesis

The principles of controlled polymerization are central to creating functional materials. The mono-protected nature of this compound allows for its use in creating polyesters with tailored properties. Its structure is analogous to monomers like 10,16-dihydroxyhexadecanoic acid, isolated from tomato cuticles, which have been successfully used to create novel biopolyesters.[7][8][9][10][11]

By reacting the free carboxylic acid with a diol, one can form a polyester backbone while retaining the benzyl-protected carboxylates as pendant side chains. Subsequent debenzylation would then yield a highly functionalized polymer with regularly spaced carboxylic acid groups. These groups can be used to:

-

Conjugate drugs for controlled release applications.

-

Improve the polymer's hydrophilicity and biodegradability.

-

Cross-link the polymer chains to form hydrogels.

Building Block in Complex Molecule Synthesis

In the total synthesis of complex natural products, such as thapsigargin, the strategic incorporation of functionalized aliphatic chains is a common requirement.[12][13][14] While not a direct precursor in published thapsigargin syntheses, this compound represents the class of building blocks essential for such endeavors. It allows for the introduction of a 16-carbon chain with a terminal carboxylic acid handle, which can be used for cyclization or further elaboration, providing a powerful tool for accessing complex molecular architectures.[15]

Conclusion and Future Outlook

This compound is more than a simple long-chain acid; it is a strategically designed building block that offers synthetic chemists control and versatility. Its differentiated carboxylic acid functionalities enable stepwise, directional synthesis, which is a cornerstone of modern drug discovery and materials science. Its proven role as a PROTAC linker precursor highlights its immediate value, while its potential in creating functional polymers and as a component in complex natural product synthesis points to a broad and promising future. As research continues to demand molecules with greater complexity and precision, the utility of such well-designed, bifunctional building blocks will only continue to grow.

References

-

This compound - LookChem. LookChem. [Link]

-

Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. National Institutes of Health. [Link]

-

Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters. PubMed. [Link]

-

Thapsigargin - Wikipedia. Wikipedia. [Link]

-

Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. ResearchGate. [Link]

-

Synthesis of the thapsigargins. PubMed. [Link]

-

Divergent synthesis of Thapsigargin analogs. National Institutes of Health. [Link]

-

Scalable Synthesis of (−)-Thapsigargin. National Institutes of Health. [Link]

-

11-Step Synthesis of (–)-Thapsigargin. Open Flask. [Link]

-

16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466. PubChem. [Link]

-

Juniperic acid - Wikipedia. Wikipedia. [Link]

-

This compound. CsBioChina. [Link]

-

16-hydroxyhexadecanoic acid (CHEBI:55328). EMBL-EBI. [Link]

-

16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723. PubChem. [Link]

-

Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. Frontiers. [Link]

-

Benzyl Esters. Organic Chemistry Portal. [Link]

-

(PDF) Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. ResearchGate. [Link]

-

PE(16:0/14:0) | C35H70NO8P | CID 446670. PubChem. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

16-(tert-Butoxy)-16-oxohexadecanoic acid | CAS 843666-27-3. Veeprho. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS 146004-98-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 146004-98-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Thapsigargin - Wikipedia [en.wikipedia.org]

- 13. Synthesis of the thapsigargins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scalable Synthesis of (−)-Thapsigargin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Divergent synthesis of Thapsigargin analogs - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Preliminary Investigation of 16-(Benzyloxy)-16-oxohexadecanoic Acid as a PROTAC Linker

Abstract

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][4][5] While significant focus is placed on ligand discovery, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][6][] This guide provides a technical framework for the preliminary investigation of 16-(benzyloxy)-16-oxohexadecanoic acid, a long-chain alkyl dicarboxylic acid monoester, as a novel linker for PROTAC development. We will explore its chemical rationale, synthetic incorporation, and a comprehensive workflow for its biological and physicochemical evaluation.

Introduction: The Centrality of the Linker in PROTAC Efficacy

The primary mechanism of a PROTAC involves creating proximity between a target protein and an E3 ligase, facilitating the transfer of ubiquitin to the target, which marks it for degradation by the 26S proteasome.[1][8][] This catalytic process allows PROTACs to be effective at sub-stoichiometric concentrations and to target proteins previously considered "undruggable."[1][10]

The linker is not merely a passive spacer; it is an active component governing the PROTAC's efficacy.[6][11] Its length, rigidity, composition, and attachment points dictate the geometry of the ternary complex.[6][][11] An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), enhancing ternary complex stability and subsequent degradation efficiency.[6] Linker composition also heavily influences critical drug-like properties such as solubility, cell permeability, and metabolic stability, which are major challenges for these typically large "beyond Rule of 5" molecules.[4][6][12]

Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine/piperidine or cycloalkane rings.[4][][13] Alkyl chains are synthetically accessible and can improve membrane permeability due to their lipophilicity, but may compromise aqueous solubility.[13][]

Rationale for Investigating this compound

This compound is a bifunctional molecule featuring a 15-carbon alkyl chain, a terminal carboxylic acid, and a terminal benzyl ester.[15][16][17] This structure presents several compelling features for investigation as a PROTAC linker.

Key Hypothesized Attributes:

-

Extended Length: The long C15 chain provides a significant span, which may be necessary to bridge distant binding sites on a POI and an E3 ligase. The optimal linker length must be determined empirically for each target-ligase pair.[5][6]

-

Hydrophobicity and Permeability: The predominantly alkyl nature of the linker increases lipophilicity. This can enhance passive membrane permeability, a common hurdle for PROTACs.[] Comparative studies have shown that, at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]

-

Synthetic Tractability: The molecule possesses two distinct functional handles. The free carboxylic acid allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or POI ligand. The benzyl ester serves as a stable protecting group for the other terminus, which can be deprotected under mild conditions (e.g., catalytic hydrogenolysis) to reveal a second carboxylic acid for subsequent conjugation.[18][19][20]

-

Conformational Flexibility: The long alkyl chain offers a high degree of conformational flexibility, which can allow the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[6][13] However, this can also incur an entropic penalty upon binding.[6]

Experimental Investigation Workflow

A systematic investigation is required to validate the utility of this linker. The workflow involves PROTAC synthesis, physicochemical characterization, and a tiered biological evaluation.

PROTAC Synthesis and Assembly

This section outlines a general protocol for incorporating the linker. For this example, we assume an amine-functionalized E3 ligase ligand (e.g., a pomalidomide analog) and an amine-functionalized POI ligand.

Protocol 1: Amide Coupling via HATU

-

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, especially with sterically hindered substrates.[21][22] It works by activating the carboxylic acid to form a highly reactive OAt-active ester.[22][23] DIPEA is used as a non-nucleophilic base to scavenge the proton released during the reaction.[21]

-

Step-by-Step Methodology:

-

Reagent Preparation: In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[21][24] Stir at room temperature for 5-10 minutes.

-

Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS until the starting material is consumed.

-

Workup & Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.

-

Protocol 2: Benzyl Ester Deprotection

-

Rationale: Catalytic hydrogenolysis is a standard and mild method for cleaving benzyl esters and ethers.[18][20] The reaction proceeds with hydrogen gas in the presence of a palladium catalyst, yielding the free carboxylic acid and toluene as a byproduct.[20]

-

Step-by-Step Methodology:

-

Setup: Dissolve the purified intermediate from Protocol 1 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[18]

-

Catalyst Addition: Add Palladium on carbon (10% w/w, catalytic amount) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected linker-ligand conjugate. This product is often used in the next step without further purification.

-

The newly formed carboxylic acid can then be coupled to the second amine-functionalized ligand using Protocol 1 again.

Physicochemical and Biological Evaluation

Data Presentation: Predicted Physicochemical Properties

The properties of the final PROTAC are heavily influenced by the linker. Below is a table comparing a hypothetical base PROTAC (without the long linker) to one incorporating our linker of interest.

| Property | Hypothetical Base PROTAC | PROTAC with C15 Alkyl Linker | Rationale for Change |

| Molecular Weight ( g/mol ) | ~800 | ~1150 | Increased due to large linker mass. |

| cLogP | ~4.5 | ~7.3[17] | Significant increase due to hydrophobic alkyl chain.[] |

| Topological Polar Surface Area (TPSA) | ~150 Ų | ~150 Ų | Minimal change as the linker is non-polar. |

| Rotatable Bonds | ~12 | ~28 | Increased flexibility from the long alkyl chain.[6] |

| H-Bond Donors/Acceptors | ~5 / ~10 | ~5 / ~10 | Unchanged by the linker itself. |

Note: These are illustrative values. Actual properties must be determined experimentally or with validated computational models.

Tiered Biological Assays

A phased approach is crucial for efficient evaluation.

-

Binding Affinity Assays: It is essential to confirm that the final PROTAC molecule retains high-affinity binding to both the POI and the E3 ligase.[25][]

-

Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) assays.[27]

-

Goal: Determine the dissociation constants (Kd) for the binary complexes (PROTAC-POI and PROTAC-E3 Ligase).

-

-

Ternary Complex Formation: The ability to form a stable and productive ternary complex is the cornerstone of PROTAC activity.[6][25]

-

Methods: Proximity-based assays like TR-FRET or AlphaLISA are commonly used to quantify complex formation in a cell-free environment.[28]

-

Goal: Measure the efficiency of ternary complex formation and calculate the cooperativity factor (alpha), which indicates whether the binding events are independent, cooperative, or antagonistic.

-

-

Cellular Degradation Assays: The ultimate test is whether the PROTAC can induce degradation of the target protein in a cellular context.

-

Methods: Western blotting is the gold-standard for visualizing and quantifying the reduction in POI levels.[27] More quantitative methods include in-cell westerns, ELISA, or mass spectrometry-based proteomics.[3][][27]

-

Goal: Determine the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

-

-

Functional & Phenotypic Assays: Finally, assess the downstream consequences of protein degradation.

-

Methods: Cell viability assays (e.g., CellTiter-Glo) to measure anti-proliferative effects, or other specific assays relevant to the POI's function.[25]

-

Goal: Correlate target degradation with a desired biological outcome.

-

Conclusion and Future Directions

This compound represents a synthetically accessible and rationally designed linker candidate for PROTAC development. Its long, hydrophobic alkyl chain offers potential advantages in spanning large distances and enhancing cell permeability. However, this must be balanced against potential drawbacks, including reduced aqueous solubility and the high conformational flexibility that may negatively impact ternary complex stability.

The preliminary investigation outlined in this guide provides a robust framework for assessing its viability. Successful outcomes from these studies—namely, retained binary affinity, efficient ternary complex formation, and potent cellular degradation—would validate this linker class. Future work would involve synthesizing a library of PROTACs with varying alkyl chain lengths (e.g., C10, C12, C18) to empirically determine the optimal length-activity relationship for a given POI-E3 ligase pair. Further chemical modifications, such as the strategic placement of a polar heteroatom within the alkyl chain, could be explored to mitigate solubility issues while preserving permeability.[]

References

-

An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022-12-20). Retrieved from [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. Retrieved from [Link]

-

Benzyl Protection - Common Organic Chemistry. Retrieved from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (2020-08-21). Retrieved from [Link]

-

An overview of PROTACs: a promising drug discovery paradigm - OUCI. (2022-12-20). Retrieved from [Link]

-

HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. Retrieved from [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Retrieved from [Link]

-

HATU - Wikipedia. Retrieved from [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Retrieved from [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). Retrieved from [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). Retrieved from [Link]

-

PROTAC Technology as a New Tool for Modern Pharmacotherapy - MDPI. (2024-04-18). Retrieved from [Link]

-

PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (2019-05-09). Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Retrieved from [Link]

-

Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Retrieved from [Link]

-

Benzyl Esters - Organic Chemistry Portal. Retrieved from [Link]

-

Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Publications. (2023-06-06). Retrieved from [Link]

-

Protein Degradation Assays - PROTAC Screening - Reaction Biology. Retrieved from [Link]

-

Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020-10-30). Retrieved from [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022-08-09). Retrieved from [Link]

-

Cas 146004-98-0,this compound - LookChem. Retrieved from [Link]

-

This compound CAS 146004-98-0 - Home Sunshine Pharma. Retrieved from [Link]

Sources

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. chempep.com [chempep.com]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. precisepeg.com [precisepeg.com]

- 15. lookchem.com [lookchem.com]

- 16. This compound | 146004-98-0 [chemicalbook.com]

- 17. This compound CAS 146004-98-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Benzyl Ethers [organic-chemistry.org]

- 21. peptidebridge.com [peptidebridge.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. HATU - Wikipedia [en.wikipedia.org]

- 24. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lifesensors.com [lifesensors.com]

The Vanguard of Discovery: A Technical Guide to the History and Evolution of Long-Chain Fatty Acid Derivatives in Drug Discovery

This guide navigates the intricate history and discovery of long-chain fatty acid derivatives as pivotal molecules in modern pharmacology. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key discoveries, the evolution of experimental methodologies, and the translation of this knowledge into therapeutic agents. We will explore the causal relationships behind experimental choices, from classical bioassays to modern lipidomics, and delve into the successes and setbacks that have shaped this dynamic field.

Part 1: The Eicosanoids - Pioneers of Lipid Signaling

The story of long-chain fatty acid derivatives in drug discovery begins with the eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. Their discovery revolutionized the understanding of lipids, transforming their perception from simple energy storage molecules to potent, locally acting hormones.

Prostaglandins: From Seminal Fluid to Blockbuster Drugs

The journey commenced in the 1930s when Ulf von Euler first identified a substance in human semen that could induce smooth muscle contraction, which he named "prostaglandin," believing it originated from the prostate gland.[1][2] This initial discovery, however, was just the beginning of a long road to understanding the profound physiological roles of these molecules.

The true explosion in prostaglandin research occurred in the 1960s and 70s, thanks to the pioneering work of Sune Bergström and Bengt Samuelsson, who isolated and elucidated the chemical structures of various prostaglandins, and John Vane, who discovered that aspirin's anti-inflammatory effects were due to the inhibition of prostaglandin synthesis.[1][2] This collective effort, recognized with the 1982 Nobel Prize in Physiology or Medicine, laid the groundwork for the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

The central pathway for prostaglandin synthesis involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[4][5] PGH2 is then further metabolized by specific synthases into various prostaglandins, each with distinct biological activities.[4][5]

Experimental Protocol: Classic Prostaglandin Bioassay

Early prostaglandin research relied heavily on bioassays to detect and quantify these substances. The choice of a bioassay was dictated by the need for a sensitive and specific method to measure biological activity in complex mixtures. A common method involved the use of isolated smooth muscle preparations, such as guinea pig ileum or rabbit jejunum, which contract in response to prostaglandins.

Methodology:

-

Tissue Preparation: An isolated strip of smooth muscle (e.g., guinea pig ileum) is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Transducer Setup: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record contractions.

-

Standard Curve Generation: Known concentrations of a prostaglandin standard (e.g., PGE2) are added to the organ bath to generate a dose-response curve.

-

Sample Analysis: The test sample (e.g., a tissue extract) is added to the bath, and the resulting contraction is measured.

-

Quantification: The biological activity of the sample is quantified by comparing the induced contraction to the standard curve.

The discovery of two COX isoforms, the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, upregulated during inflammation, led to the development of selective COX-2 inhibitors. The rationale was to provide the anti-inflammatory benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

However, the story of COX-2 inhibitors serves as a cautionary tale in drug development. Rofecoxib (Vioxx), a selective COX-2 inhibitor, was voluntarily withdrawn from the market in 2004 due to an increased risk of heart attack and stroke.[6][7][8][9] This was attributed to the inhibition of prostacyclin (a vasodilator and anti-aggregatory prostaglandin) production by endothelial cells, which is primarily COX-2 dependent, without a concomitant inhibition of thromboxane A2 (a vasoconstrictor and pro-aggregatory prostanoid) production by platelets, which is COX-1 dependent. This created a prothrombotic state in susceptible individuals.[10]

Leukotrienes: Mediators of Inflammation and Allergy

In 1938, Feldberg and Kellaway described a "slow-reacting substance of anaphylaxis" (SRS-A) that was released during allergic reactions. It took over four decades for Samuelsson and his colleagues to identify SRS-A as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4] This discovery opened a new chapter in understanding the pathophysiology of asthma and other inflammatory diseases.

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[4][5] This led to the development of two main classes of anti-leukotriene drugs: 5-LO inhibitors (e.g., Zileuton) and cysteinyl leukotriene receptor antagonists (e.g., Montelukast and Zafirlukast), which have become mainstays in asthma therapy.[4]

Lipoxins and Resolvins: The Resolution of Inflammation

For many years, the resolution of inflammation was considered a passive process. However, the discovery of lipoxins in the 1980s by Charles Serhan and colleagues revealed that resolution is an active, biochemically programmed process.[11] Lipoxins, and later the resolvins, protectins, and maresins, are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[11][12][13] These molecules actively inhibit neutrophil infiltration, stimulate the clearance of apoptotic cells by macrophages, and promote tissue repair.[11][12][13] The discovery of SPMs has shifted the paradigm of anti-inflammatory therapy from simply blocking pro-inflammatory signals to actively promoting their resolution.

Part 2: The Endocannabinoid System - A New Frontier in Neuromodulation

The discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s unveiled a previously unknown signaling system that regulates a vast array of physiological processes, including pain, mood, appetite, and memory.[14][15] This discovery was spurred by the identification of the cannabinoid receptor type 1 (CB1), the molecular target of Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[14] Soon after, the first endogenous ligand for this receptor, anandamide (N-arachidonoylethanolamine), was isolated from the brain.[16]

The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[15] The two major endocannabinoids are anandamide and 2-arachidonoylglycerol (2-AG), both of which are derivatives of long-chain fatty acids.[16]

FAAH and MAGL: Key Enzymes as Therapeutic Targets

Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized on demand. Their signaling is terminated by enzymatic degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[16][17][18]

The discovery of FAAH and MAGL presented a novel therapeutic strategy: instead of directly activating cannabinoid receptors with exogenous agonists (which can lead to undesirable psychoactive side effects), one could inhibit their degradation, thereby enhancing the effects of endogenously produced cannabinoids in a more localized and physiological manner.[10][17] This has led to the development of numerous FAAH and MAGL inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.[17][18][19]

Experimental Protocol: Fluorometric FAAH Inhibition Assay

The screening of potential FAAH inhibitors is often performed using a fluorometric assay. This method is favored for its high throughput, sensitivity, and reproducibility.

Methodology:

-

Reagent Preparation:

-

FAAH Enzyme: Recombinant human FAAH or a microsomal preparation from a tissue expressing FAAH.

-

Substrate: A non-fluorescent substrate such as arachidonyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Inhibitor: The test compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-HCl buffer at a pH optimal for FAAH activity (pH ~9.0).

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to each well.

-

Add the test inhibitor at various concentrations.

-

Add the FAAH enzyme and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the AAMCA substrate.

-

-

Detection:

-

Measure the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~465 nm). The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate cleavage by FAAH.[12]

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[12]

-

Table 1: Potency of Selected FAAH and MAGL Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Organism |

| URB597 | FAAH | 4.6 | Human |

| PF-3845 | FAAH | 7.2 | Human |

| JZL184 | MAGL | 8.0 | Human |

| JZL195 | FAAH/MAGL | 13 (FAAH), 19 (MAGL) | Mouse |

Note: IC50 values can vary depending on assay conditions.

The development of FAAH inhibitors has faced significant challenges. In 2016, a Phase I clinical trial of the FAAH inhibitor BIA 10-2474 resulted in the death of one participant and severe neurological damage in others.[5][20][21][22] Subsequent investigations suggested that this tragedy was likely due to off-target effects of the specific molecule at high doses rather than a class-wide effect of FAAH inhibition.[20][22] This event underscored the critical importance of thorough preclinical safety and selectivity profiling for any new drug candidate.

Part 3: Expanding the Horizon - Novel Receptors and Drug Delivery Strategies

The discovery of long-chain fatty acid derivatives as signaling molecules continues to expand, with the identification of new receptors and the development of innovative therapeutic strategies.

G-Protein Coupled Receptors: GPR40 and GPR120

GPR40 (also known as FFA1) and GPR120 (FFA4) are G-protein coupled receptors that are activated by medium and long-chain fatty acids.[23] GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[23] GPR120 is found in adipose tissue, macrophages, and the gut, where it mediates anti-inflammatory effects and the release of incretin hormones like GLP-1.[23] These receptors have emerged as promising targets for the treatment of type 2 diabetes and other metabolic disorders.

Experimental Protocol: Radioligand Binding Assay for GPCRs

Determining the affinity of a ligand for its receptor is a cornerstone of drug discovery. Radioligand binding assays are a sensitive and quantitative method for achieving this.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPR120).

-

Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled agonist) and varying concentrations of the unlabeled test compound.

-

-

Separation of Bound and Free Ligand:

-

After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that are activated by fatty acids and their derivatives.[21][24][27][28] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate the transcription of genes involved in lipid metabolism and inflammation.[24][28] Fibrates (PPARα agonists) are used to treat dyslipidemia, while thiazolidinediones (PPARγ agonists) are used as insulin sensitizers in the treatment of type 2 diabetes.[21]

Fatty Acid Drug Conjugation: A Strategy for Improved Drug Delivery

A growing area of research is the covalent attachment of fatty acids to existing drugs to improve their pharmacokinetic and pharmacodynamic properties.[6] This strategy, known as fatty acid conjugation, can enhance a drug's half-life by promoting binding to albumin, improve its ability to cross cell membranes, and facilitate targeted delivery.[6][8][29] For example, several long-acting insulin and GLP-1 analogues used in the treatment of diabetes are fatty acid-acylated peptides.[1][29][30]

Conjugation Strategies:

-

Amide Linkage: Formation of a stable amide bond between a carboxylic acid group on the fatty acid and an amine group on the drug.[18]

-

Ester Linkage: Creation of an ester bond between a carboxylic acid on the fatty acid and a hydroxyl group on the drug. Ester bonds can be designed to be cleaved by endogenous esterases, allowing for the controlled release of the active drug.[18]

Part 4: The Analytical Revolution - From Bioassays to Lipidomics

The advancement of our understanding of long-chain fatty acid derivatives has been intrinsically linked to the evolution of analytical techniques.

The early reliance on bioassays, while crucial for the initial discoveries, lacked the specificity and throughput needed for comprehensive analysis.[24][31] The development of chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), allowed for the separation of complex lipid mixtures.

The true paradigm shift, however, came with the advent of mass spectrometry (MS), particularly with the development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in the 1980s.[16][32][33] These methods enabled the sensitive and specific detection and quantification of intact lipid molecules, giving rise to the field of lipidomics.[16][32]

Experimental Protocol: Eicosanoid Extraction for LC-MS/MS Analysis

Proper sample preparation is critical for the accurate analysis of lipid mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Collection and Stabilization:

-

Collect biological samples (e.g., plasma, tissue homogenate) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo lipid oxidation and synthesis.

-

-

Internal Standard Spiking:

-

Add a mixture of deuterated internal standards corresponding to the analytes of interest to allow for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the sample to protonate the carboxylic acid groups of the eicosanoids.

-

Load the sample onto a C18 SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the eicosanoids with a more nonpolar solvent, such as ethyl acetate or methanol.[11][34]

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[34]

-

Modern lipidomics platforms, combining UPLC with high-resolution mass spectrometry, can now identify and quantify hundreds of lipid species in a single run, providing a powerful tool for discovering new bioactive lipids, identifying biomarkers, and understanding the complex roles of lipid metabolism in health and disease.[22][23][27][34][35]

Conclusion

The journey of discovery for long-chain fatty acid derivatives in pharmacology has been a remarkable testament to the interplay of chemistry, biology, and technology. From the initial observations of their potent biological activities to the elucidation of their complex biosynthetic pathways and the identification of their receptors, these molecules have fundamentally changed our understanding of cellular signaling and disease. The development of drugs targeting these pathways has led to significant therapeutic advances in the treatment of inflammation, pain, metabolic diseases, and more. As analytical technologies continue to improve and our understanding of the lipidome deepens, the future of drug discovery in this field holds immense promise for the development of even more selective and effective therapies.

References

- Aremarkable series of potent, selective, and efficacious inhibitors of the enzyme fatty acid amide hydrolase (FAAH) have now been disclosed... (n.d.).

- Al-Amran, F. (2015). The Role of Arachidonic Acid Metabolites (Endocannabinoids and Eicosanoids) in the Immune Processes: A Review. AASCIT.

- Bäck, M., & Hansson, G. K. (2015). Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. Frontiers in Pharmacology.

- Chang, L., & Abdel-Fattah, M. (n.d.). Lipid–Drug Conjugate for Enhancing Drug Delivery. ACS Omega.

- Gross, R. W., & Han, X. (2021). The foundations and development of lipidomics. Journal of Lipid Research.

- Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry.

- Chitkara, D., & Mittal, A. (2021). Opportunities and challenges of fatty acid conjugated therapeutics. Chemistry and Physics of Lipids.

- Di Marzo, V. (n.d.).

- Hudson, B. D., & Milligan, G. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol.

- Dogne, J. M., & Hanson, J. (2005). Withdrawal of rofecoxib (Vioxx®)

- BioPharma Dive. (2016).

- U.S. Food and Drug Administration. (2016). Vioxx (rofecoxib) Questions and Answers.

- Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Methods in Enzymology.

- Gross, R. W. (2017). The Evolution of Lipidomics through Space and Time. Journal of Lipid Research.

- CMAJ. (2004). Rofecoxib (Vioxx)

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Scribd. (2025).

- Petrosino, S., & Di Marzo, V. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization.

- ResearchGate. (n.d.).

- Clinician.com. (n.d.). Rofecoxib withdrawal from market shakes the pharmaceutical industry.

- Kaul, U., & Singh, H. (2016). What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials. Indian Journal of Pharmacology.

- Wikipedia. (n.d.). Prostaglandin.

- The Medical Biochemistry Page. (n.d.). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins.

- Gryglewski, R. J. (2008). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Journal of Physiology and Pharmacology.

- Oury, F., & Slomianny, C. (2016). FAAH inhibitors in the limelight, but regrettably. Annales Pharmaceutiques Françaises.

- Wikipedia. (n.d.). Endocannabinoid system.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- Morera, L., Labar, G., Ortar, G., & Lambert, D. M. (2012). Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry.

- Flower, R. J. (2006).

- Wikipedia. (n.d.). History of mass spectrometry.

- Staessen, J. A., & Vanhoutte, P. M. (1997). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of Cardiovascular Pharmacology.

- Wasan, K. M., & Wasan, E. K. (2008). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of Pharmaceutical Sciences.

- World Scientific. (n.d.). Nobel Prizes that Changed Medicine: THE DISCOVERY OF PROSTAGLANDINS.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). pI 50 values for MGL and FAAH inhibition.

- Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.

- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.

- Wang, Y., Du, L., & Wang, Y. (2018). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.

- Crauste, C., Galano, J. M., Guy, A., Lehoux, J., Durand, T., & Balas, L. (2017). Synthesis of Fatty Acid Bioconjugates and Related Derivatives. European Journal of Organic Chemistry.

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.

- Serhan, C. N., & Petasis, N. A. (2011). Resolvins and Protectins: Natural Pharmacophores For Resolution Biology. FASEB Journal.

- Hulme, E. C. (2014). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.

- Di Marzo, V., & De Petrocellis, L. (2006). The endocannabinoid system and its therapeutic exploitation.

Sources

- 1. scribd.com [scribd.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rofecoxib - Wikipedia [en.wikipedia.org]

- 7. fda.gov [fda.gov]

- 8. Rofecoxib (Vioxx) voluntarily withdrawn from market - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rofecoxib withdrawal from market shakes the… | Clinician.com [clinician.com]

- 10. researchgate.net [researchgate.net]

- 11. arborassays.com [arborassays.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]